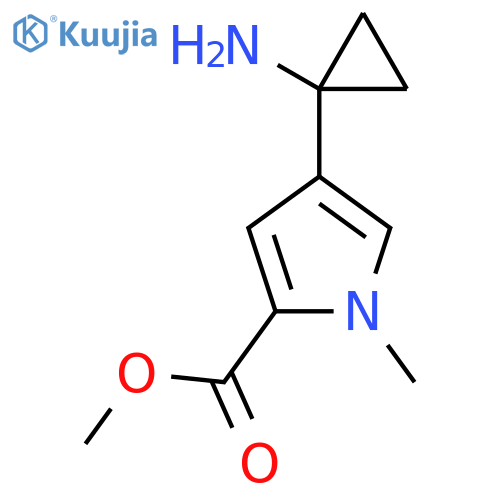Cas no 2229170-04-9 (methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate)

2229170-04-9 structure
商品名:methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate
- EN300-1736973
- 2229170-04-9
-
- インチ: 1S/C10H14N2O2/c1-12-6-7(10(11)3-4-10)5-8(12)9(13)14-2/h5-6H,3-4,11H2,1-2H3
- InChIKey: AUKULKFVGDEKAO-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CC(=CN1C)C1(CC1)N)=O
計算された属性
- せいみつぶんしりょう: 194.105527694g/mol
- どういたいしつりょう: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 57.2Ų
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1736973-0.25g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 0.25g |
$1196.0 | 2023-09-20 | ||
| Enamine | EN300-1736973-5.0g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 5g |
$3770.0 | 2023-06-04 | ||
| Enamine | EN300-1736973-5g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 5g |
$3770.0 | 2023-09-20 | ||
| Enamine | EN300-1736973-2.5g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 2.5g |
$2548.0 | 2023-09-20 | ||
| Enamine | EN300-1736973-1.0g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 1g |
$1299.0 | 2023-06-04 | ||
| Enamine | EN300-1736973-0.1g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 0.1g |
$1144.0 | 2023-09-20 | ||
| Enamine | EN300-1736973-0.5g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 0.5g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1736973-10.0g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 10g |
$5590.0 | 2023-06-04 | ||
| Enamine | EN300-1736973-1g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 1g |
$1299.0 | 2023-09-20 | ||
| Enamine | EN300-1736973-0.05g |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229170-04-9 | 0.05g |
$1091.0 | 2023-09-20 |
methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate 関連文献
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
2229170-04-9 (methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate) 関連製品
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
